Cas no 940995-70-0 (Methyl (5-oxo-5,8-dihydroimidazo1,2-apyrimidin-7-yl)acetate)

Methyl (5-oxo-5,8-dihydroimidazo1,2-apyrimidin-7-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- (5-Oxo-5,8-dihydro-imidazo[1,2-a]pyrimidin-7-yl)-acetic acid methyl ester
- methyl 2-{5-oxo-5H,8H-imidazo[1,2-a]pyrimidin-7-yl}acetate
- 940995-70-0
- MFCD09455048
- STK320338
- methyl (5-hydroxyimidazo[1,2-a]pyrimidin-7-yl)acetate
- Methyl 2-(5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate
- LS-01744
- STK657019
- H23563
- methyl 2-(5-oxo-8H-imidazo[1,2-a]pyrimidin-7-yl)acetate
- AKOS002291265
- AKOS005587502
- Methyl2-(5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate
- methyl 2-{5-oxo-8H-imidazo[1,2-a]pyrimidin-7-yl}acetate
- methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate
- ALBB-004806
- Methyl (5-oxo-5,8-dihydroimidazo1,2-apyrimidin-7-yl)acetate
-
- MDL: MFCD09455048
- Inchi: InChI=1S/C9H9N3O3/c1-15-8(14)5-6-4-7(13)12-3-2-10-9(12)11-6/h2-4H,5H2,1H3,(H,10,11)
- InChI Key: JSQHWMCWOWRIBY-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 207.06439116Da
- Monoisotopic Mass: 207.06439116Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.2Ų
- XLogP3: -0.1
Methyl (5-oxo-5,8-dihydroimidazo1,2-apyrimidin-7-yl)acetate Security Information
- HazardClass:IRRITANT
Methyl (5-oxo-5,8-dihydroimidazo1,2-apyrimidin-7-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB405521-1 g |
Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate |
940995-70-0 | 1g |
€489.50 | 2023-06-17 | ||
abcr | AB405521-1g |
Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate; . |
940995-70-0 | 1g |
€477.00 | 2025-02-13 | ||
TRC | M237110-500mg |
Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate |
940995-70-0 | 500mg |
$ 750.00 | 2022-06-04 | ||
Crysdot LLC | CD11008056-1g |
Methyl 2-(5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate |
940995-70-0 | 97% | 1g |
$400 | 2024-07-19 | |
abcr | AB405521-500mg |
Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate; . |
940995-70-0 | 500mg |
€397.00 | 2025-02-13 | ||
Matrix Scientific | 036645-500mg |
Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate |
940995-70-0 | 500mg |
$315.00 | 2023-09-06 | ||
TRC | M237110-250mg |
Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate |
940995-70-0 | 250mg |
$ 470.00 | 2022-06-04 | ||
Chemenu | CM530367-1g |
Methyl 2-(5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate |
940995-70-0 | 97% | 1g |
$400 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749927-1g |
Methyl 2-(5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate |
940995-70-0 | 98% | 1g |
¥3959.00 | 2024-04-24 | |
Ambeed | A758383-1g |
Methyl 2-(5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate |
940995-70-0 | 97% | 1g |
$404.0 | 2024-04-16 |
Methyl (5-oxo-5,8-dihydroimidazo1,2-apyrimidin-7-yl)acetate Related Literature
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
Additional information on Methyl (5-oxo-5,8-dihydroimidazo1,2-apyrimidin-7-yl)acetate
Methyl (5-oxo-5,8-dihydroimidazo1,2-apyrimidin-7-yl)acetate: A Promising Compound in Medicinal Chemistry
Methyl (5-oxo-5,8-dihydroimidazo1,2-apyrimidin-7-yl)acetate (CAS No. 940995-70-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.
The chemical structure of Methyl (5-oxo-5,8-dihydroimidazo1,2-apyrimidin-7-yl)acetate features a central imidazopyrimidine core with a methyl ester group attached to the acetate moiety. This specific arrangement of functional groups imparts the compound with enhanced solubility and stability, making it an attractive candidate for drug development. Recent studies have highlighted its potential as a lead compound for the treatment of various diseases.
In the context of antiviral research, Methyl (5-oxo-5,8-dihydroimidazo1,2-apyrimidin-7-yl)acetate has shown promising activity against several viral pathogens. A study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibited potent inhibitory effects on the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). The mechanism of action involves the disruption of viral RNA synthesis and protein assembly, thereby preventing the formation of new viral particles.
Beyond its antiviral properties, Methyl (5-oxo-5,8-dihydroimidazo1,2-apyrimidin-7-yl)acetate has also demonstrated significant anticancer activity. Research conducted at the National Cancer Institute found that this compound effectively induced apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying this activity is thought to involve the modulation of key signaling pathways such as p53 and Bcl-2.
In addition to its direct therapeutic effects, Methyl (5-oxo-5,8-dihydroimidazo1,2-apyrimidin-7-yl)acetate has been explored for its potential as a drug delivery system. Its ester functionality can be readily modified to enhance its pharmacokinetic properties, such as bioavailability and tissue distribution. This versatility makes it an ideal candidate for prodrug strategies, where it can be designed to release active metabolites at specific sites within the body.
The safety profile of Methyl (5-oxo-5,8-dihydroimidazo1,2-apyrimidin-7-yl)acetate has been extensively evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low cytotoxicity towards normal cells and tissues. Furthermore, it has demonstrated favorable pharmacokinetic properties in animal models, suggesting that it can be safely administered at therapeutic doses without causing significant adverse effects.
In conclusion, Methyl (5-oxo-5,8-dihydroimidazo1,2-apyrimidin-7-yl)acetate (CAS No. 940995-70-0) represents a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing the treatment of various diseases.
940995-70-0 (Methyl (5-oxo-5,8-dihydroimidazo1,2-apyrimidin-7-yl)acetate) Related Products
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 249916-07-2(Borreriagenin)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
